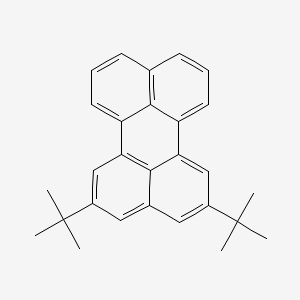
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is an organosilicon compound characterized by its unique silole ring structure. Siloles are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylsilane with a suitable silane precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form siloxane derivatives.
Reduction: Reduction reactions to modify the silole ring.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various functional groups into the silole ring.
Scientific Research Applications
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and as a component in specialized coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole involves its interaction with molecular targets through its silole ring structure. The electronic properties of the silole ring allow it to participate in various chemical reactions and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity.
Uniqueness
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is unique due to its specific silole ring structure and the presence of multiple methyl and trimethylsilyl groups, which confer distinct electronic and chemical properties.
Properties
CAS No. |
170308-80-2 |
|---|---|
Molecular Formula |
C14H30Si3 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5-tetramethyl-1-trimethylsilylsilol-1-yl)silane |
InChI |
InChI=1S/C14H30Si3/c1-11-12(2)14(4)17(13(11)3,15(5,6)7)16(8,9)10/h1-10H3 |
InChI Key |
KMPFTECIQLFMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Si](C(=C1C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


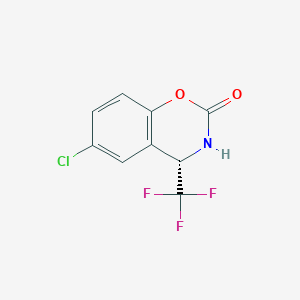
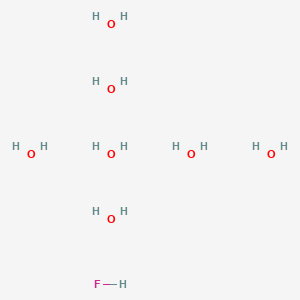
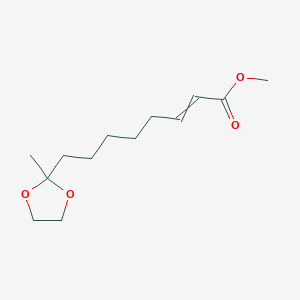
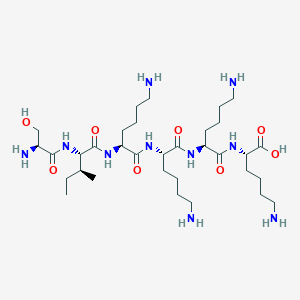
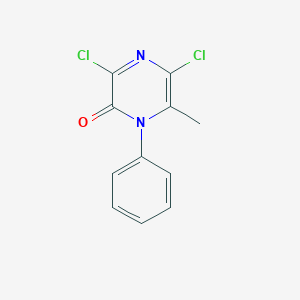

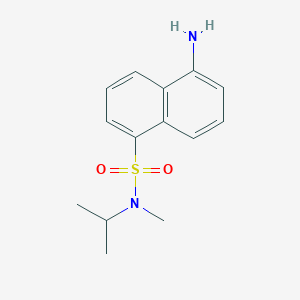
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

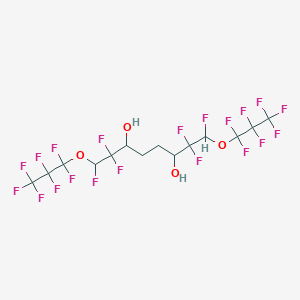
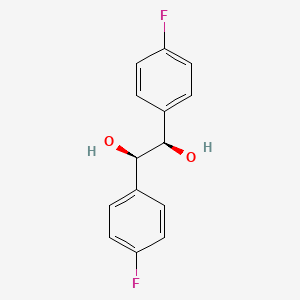
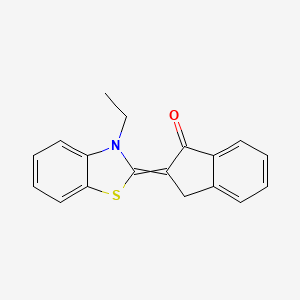
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
